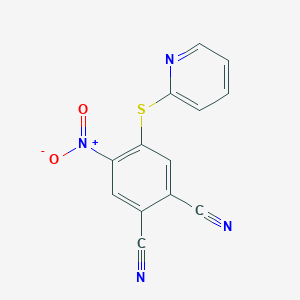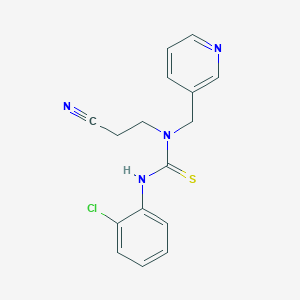
4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound that features a nitro group, a pyridine ring, and two cyano groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the pyridin-2-ylsulfanyl group. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridin-2-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-amino-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-(2-pyrimidinyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of the pyridin-2-ylsulfanyl group.
N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridine ring but lacks the nitro and cyano groups.
Uniqueness
4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and cyano groups, along with the pyridin-2-ylsulfanyl group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H6N4O2S |
|---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
4-nitro-5-pyridin-2-ylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H6N4O2S/c14-7-9-5-11(17(18)19)12(6-10(9)8-15)20-13-3-1-2-4-16-13/h1-6H |
InChI Key |
DCQKOJCGMKFVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15004389.png)
![4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B15004395.png)

![8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15004423.png)
![1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine](/img/structure/B15004429.png)
![2-(4-methoxyphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15004436.png)
![1-benzyl-5'-(3-chlorophenyl)-3'-[2-(methylsulfanyl)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15004437.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15004444.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B15004445.png)
![2-[4-(6-Amino-5-cyano-3-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B15004460.png)

![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(3-chlorophenyl)urea](/img/structure/B15004477.png)
![3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B15004481.png)
